molecular formula C25H22N2O4 B4766382 N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4766382
M. Wt: 414.5 g/mol
InChI Key: AAGMNXROQQUWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential as a research tool in neuroscience. DMQX is a non-competitive antagonist of the AMPA subtype of glutamate receptors, which are involved in the excitatory neurotransmission in the brain.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. By binding to a site on the receptor that is distinct from the glutamate binding site, this compound prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the depolarization and activation of the neuron. This leads to a decrease in the strength of synaptic transmission and can affect neuronal plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to block the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus and cortex. This compound has also been shown to reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in the cerebellum. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has several advantages as a research tool in neuroscience. It is highly selective for AMPA receptors and does not affect other glutamate receptor subtypes or other neurotransmitter systems. It is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations as well. It has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, its non-competitive mechanism of action may lead to some off-target effects.

Future Directions

There are several future directions for the use of N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide in neuroscience research. One area of interest is the role of AMPA receptors in the regulation of synaptic plasticity in different brain regions and under different conditions. Another area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to probe the role of specific AMPA receptor subunits in neuronal function. Finally, this compound and other AMPA receptor antagonists may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been widely used as a research tool in neuroscience to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has been shown to block AMPA receptor-mediated synaptic transmission in various brain regions, including the hippocampus, cortex, and cerebellum. This compound has also been used to study the mechanisms underlying various neurological and psychiatric disorders, such as epilepsy, depression, and addiction.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-29-17-10-8-16(9-11-17)22-15-20(19-6-4-5-7-21(19)26-22)25(28)27-23-14-18(30-2)12-13-24(23)31-3/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGMNXROQQUWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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